(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one
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Overview
Description
The compound (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one is a complex organic molecule that belongs to the class of indolo[2,1-c][1,4]benzodiazepines. This compound is characterized by its intricate structure, which includes multiple functional groups such as methoxy, oxo, and sulfanyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reaction conditions. The general synthetic route can be summarized as follows:
Formation of the Indolo[2,1-c][1,4]benzodiazepine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indolo[2,1-c][1,4]benzodiazepine core.
Functional Group Modifications:
Final Assembly: The final step involves the coupling of the core structure with the side chains containing the methoxyethoxy and methylsulfanylpropyl groups. This is typically achieved through nucleophilic substitution or condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the oxo group can yield hydroxyl derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure and functional groups, this compound can serve as a lead compound for the development of new drugs, particularly those targeting neurological or psychiatric disorders.
Biological Studies: The compound can be used in studies to understand its interaction with various biological targets, such as enzymes or receptors.
Industrial Applications: The compound’s unique structure makes it a potential candidate for use in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity. The exact pathways involved depend on the specific biological context, but may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: This compound is similar in that it contains multiple functional groups and is used in various chemical applications.
Dye Sensitized Solar Cell Compounds: These compounds share some structural similarities and are used in the development of new materials for solar cells.
Uniqueness
What sets (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one apart from these similar compounds is its unique combination of functional groups and its potential therapeutic applications. Its complex structure allows for a wide range of chemical modifications, making it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C53H59N5O9S |
---|---|
Molecular Weight |
942.1 g/mol |
IUPAC Name |
(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-12a,13-dihydroindolo[2,1-c][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C53H59N5O9S/c1-53(2,68)33-56(14-15-64-18-19-65-17-16-61-3)38-21-34(31-66-49-27-43-41(25-47(49)62-4)51(59)57-39(29-54-43)23-36-10-6-8-12-45(36)57)20-35(22-38)32-67-50-28-44-42(26-48(50)63-5)52(60)58-40(30-55-44)24-37-11-7-9-13-46(37)58/h6-13,20-22,25-29,39-40,55,68H,14-19,23-24,30-33H2,1-5H3/t39-,40-/m0/s1 |
InChI Key |
DOKWDOLZCMETIJ-ZAQUEYBZSA-N |
Isomeric SMILES |
CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=C[C@@H]4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)S |
Canonical SMILES |
CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)N=CC4CC5=CC=CC=C5N4C3=O)OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)S |
Origin of Product |
United States |
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